molecular formula C15H17N3O2 B4659296 N-(2-METHOXYPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA

N-(2-METHOXYPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA

Cat. No.: B4659296
M. Wt: 271.31 g/mol
InChI Key: MPUIMPYQCJKBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-METHOXYPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group and a pyridyl group linked through a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA typically involves the reaction of 2-methoxyaniline with 2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with an isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-METHOXYPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYPHENYL)-N’-[1-(2-PYRIDYL)METHYL]UREA: Similar structure but with a different alkyl chain length.

    N-(2-METHOXYPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA: Similar structure but with a different position of the pyridyl group.

Uniqueness

N-(2-METHOXYPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(1-pyridin-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11(12-7-5-6-10-16-12)17-15(19)18-13-8-3-4-9-14(13)20-2/h3-11H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUIMPYQCJKBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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